Tropicamide, (S)-

Description

Historical Perspectives on Antimuscarinic Chemical Compound Development

The history of antimuscarinic agents is rooted in the use of naturally occurring alkaloids from plants of the Solanaceae family. wikipedia.orgbiomedpharmajournal.org For centuries, extracts from plants like Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed) were utilized for their potent physiological effects. researchgate.netcambridge.org The primary active compounds in these plants, atropine (B194438) and scopolamine, were isolated and identified in the 19th century. biomedpharmajournal.orgnih.govwikipedia.org Atropine, for instance, was first isolated in a pure crystalline form in 1831. wikipedia.org These discoveries paved the way for the scientific investigation of their mechanisms of action, revealing their ability to block the effects of acetylcholine (B1216132) at what would later be termed muscarinic receptors. medlink.com

The therapeutic utility of these natural alkaloids was often limited by their systemic side effects. This prompted the development of synthetic and semi-synthetic antimuscarinic compounds in the mid-20th century. nih.gov Researchers aimed to create agents with improved receptor selectivity and more favorable pharmacokinetic profiles. This era of chemical synthesis led to the creation of a diverse range of antimuscarinic drugs, including tropicamide (B1683271), which was first approved for medical use in the United States in 1960. slideshare.netwikipedia.org The development of synthetic compounds like tropicamide marked a shift from reliance on natural sources to targeted drug design, enabling the fine-tuning of pharmacological properties. nih.gov

The Significance of Chiral Purity in Chemical Compounds for Pharmacological Studies

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. mdpi.comveranova.com The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles within the chiral environment of a biological system. nih.govnih.gov This is because biological targets such as enzymes and receptors are themselves chiral, composed of L-amino acids, and can therefore interact differently with each enantiomer of a chiral drug. veranova.comresearchfloor.org

The differential interaction between enantiomers and their biological targets is often explained by the Easson-Stedman hypothesis. wikipedia.orgcutm.ac.in This model posits that for a significant difference in biological activity, the more potent enantiomer (the eutomer) must engage in a three-point interaction with its receptor, while the less potent enantiomer (the distomer) can only interact at two of these points, resulting in a poorer fit and lower affinity. wikipedia.orgresearchgate.net

Consequently, studying enantiomerically pure compounds like (S)-Tropicamide is crucial. It allows researchers to:

Attribute pharmacological activity to a specific stereoisomer.

Understand the stereochemical requirements of receptor binding sites.

Potentially develop drugs with improved therapeutic indices by eliminating the inactive or potentially harmful distomer. nih.gov

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have recognized the importance of stereochemistry, encouraging the development of single-enantiomer drugs over racemic mixtures. veranova.comamericanpharmaceuticalreview.com This "chiral switch" approach aims to provide safer and more effective medications by isolating the therapeutically beneficial enantiomer. mdpi.comchiralpedia.com

Structure

3D Structure

Properties

CAS No. |

92934-64-0 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

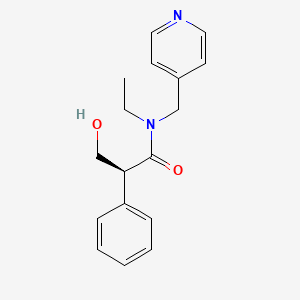

(2S)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |

InChI |

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m1/s1 |

InChI Key |

BGDKAVGWHJFAGW-MRXNPFEDSA-N |

Isomeric SMILES |

CCN(CC1=CC=NC=C1)C(=O)[C@H](CO)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Enantioselective Synthesis and Stereochemistry of Tropicamide

Tropicamide (B1683271), a vital anticholinergic agent, possesses a chiral center, leading to the existence of two enantiomers: (R)-tropicamide and (S)-tropicamide. The pharmacological activity of these enantiomers differs, making the synthesis of the enantiomerically pure forms, particularly (S)-tropicamide, a significant area of research. nih.govcapes.gov.br This article focuses on the methodologies developed for the enantioselective synthesis of (S)-tropicamide, the techniques for its stereochemical characterization, and the strategies for synthesizing its chiral precursors.

Advanced Analytical Methodologies for S Tropicamide

Enantioselective Chromatographic Separation Techniques

The separation of tropicamide (B1683271) enantiomers is a significant challenge in pharmaceutical analysis. Due to their identical physical and chemical properties in an achiral environment, specialized chiral separation techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies for Enantiomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric resolution of tropicamide. rsc.org This is often achieved through the use of chiral stationary phases (CSPs) or by adding chiral selectors to the mobile phase. tandfonline.comscielo.br

One effective approach involves using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive. researchgate.nettandfonline.com A baseline separation (Rs > 1.5) of tropicamide enantiomers can be achieved on a cyanopropyl column under isocratic conditions. researchgate.nettandfonline.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% triethylammonium (B8662869) acetate) at a controlled pH, containing a specific concentration of HP-β-CD. researchgate.nettandfonline.com The separation mechanism is based on a combination of hydrophobic and hydrogen bonding interactions between the enantiomers and the chiral selector. researchgate.nettandfonline.com The retention of tropicamide enantiomers generally follows a reverse-phase model, where an increase in the organic modifier concentration leads to decreased retention times. tandfonline.com

Another successful strategy employs a derivative polysaccharide chiral stationary phase, such as Chiralpak ID, in the normal phase mode. rsc.org This method has demonstrated complete or partial separation of several anticholinergic drugs, including tropicamide, with a resolution of 2.14 under optimized mobile phase conditions. rsc.org The separation is influenced by the type and content of the organic modifier, as well as the presence of acid or base additives. rsc.org Furthermore, a β-cyclodextrin clicked chiral stationary phase has been successfully used for the baseline enantioseparation of numerous racemic drugs, achieving a high resolution of 4.42 for tropicamide. rsc.org

Table 1: HPLC Methods for (S)-Tropicamide Enantiomer Resolution

| Chiral Selector/Stationary Phase | Column | Mobile Phase | Detection | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyanopropyl | 10:90 (v/v) Acetonitrile-aqueous 0.1% triethylammonium acetate (B1210297) buffer (pH 4.0) with 10 mM HP-β-CD | 255 nm | >1.5 | researchgate.nettandfonline.com |

| Chiralpak ID (Polysaccharide-based) | Chiralpak ID | Optimized normal phase conditions | Not specified | 2.14 | rsc.org |

Capillary Electrochromatography (CEC) Applications for Enantiomer Resolution

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high efficiency of capillary electrophoresis with the selectivity of liquid chromatography. nih.gov It has emerged as a powerful tool for the enantioseparation of chiral compounds, including tropicamide. nih.govnanochemres.org

One novel approach involves the use of a hydroxypropyl-γ-cyclodextrin (HP-γ-CD) functionalized monolithic capillary column. nih.gov This method achieved baseline separation of tropicamide enantiomers with a resolution value of 1.55. nih.gov The monolithic column is prepared through a one-pot sequential strategy, providing a robust and efficient stationary phase for chiral separations. nih.gov

Another strategy utilizes gold nanoparticles modified with thiolated β-cyclodextrin as a stationary phase in open-tubular capillary electrochromatography (OT-CEC). nanochemres.org This technique has been successfully applied to the enantioseparation of tropicamide, among other chiral drugs. nanochemres.org The use of nanoparticles as supports for chiral selectors enhances the surface area and interaction, leading to improved separation efficiency. nanochemres.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation of (S)-Tropicamide and its Stereoisomers

Spectroscopic techniques are indispensable for the structural characterization of (S)-Tropicamide and its stereoisomers, providing detailed information about their molecular framework, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of stereoisomers. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms within the molecule. mendeley.com For tropicamide, ¹H and ¹³C NMR spectra have been recorded in dimethyl sulfoxide (B87167) (DMSO) using tetramethylsilane (B1202638) (TMS) as an internal reference. mendeley.com The chemical shifts, reported in parts per million (ppm), are characteristic of the molecular structure. mendeley.com

Mass Spectrometry (MS) Applications in Compound Identification and Characterization

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. researchgate.net Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed for the simultaneous determination of tropicamide in various biological matrices. nih.govresearchgate.net This method utilizes positive electrospray ionization (ESI) and acquires data in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govresearchgate.net

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, tropicamide is often derivatized to increase its volatility. nobelmedicus.com The electron ionization (EI) mass spectrum of the derivatized tropicamide shows a characteristic molecular ion peak (M+) and specific fragment ions that are used for identification and quantitation. nobelmedicus.com For instance, the bis(trimethylsilyl)ether derivative of tropicamide exhibits a molecular ion at m/z 357, with a prominent fragment ion at m/z 266. nobelmedicus.com

Vibrational and Electronic Spectroscopy Studies for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. mendeley.com The FT-IR and FT-Raman spectra of tropicamide have been recorded and analyzed. mendeley.com Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies, which are then compared with experimental data. researchgate.netchemrxiv.org Discrepancies between theoretical and experimental values can often be attributed to factors like hydrogen bonding and electron correlation effects. researchgate.net

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of tropicamide has been recorded in solvents such as ethanol (B145695) and water. mendeley.com In one study, a complex formed between tropicamide and bromocresol green showed a maximum absorbance at 423 nm in chloroform (B151607). sbmu.ac.ir

Table 2: Spectroscopic Data for Tropicamide

| Technique | Key Findings/Parameters | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Spectra recorded in DMSO with TMS as internal reference. Aromatic protons typically 7.00-8.00 ppm; aromatic carbons 100-150 ppm. | mendeley.comresearchgate.net |

| GC-MS (derivatized) | Molecular ion (M+) at m/z 357; major fragment at m/z 266. | nobelmedicus.com |

| UV-Visible | Complex with bromocresol green shows λmax at 423 nm in chloroform. | sbmu.ac.ir |

Stability-Indicating Analytical Methods for Tropicamide Isomers

Stability-indicating methods are crucial for determining the decrease in the concentration of active pharmaceutical ingredients due to degradation. researchgate.net High-Performance Liquid Chromatography (HPLC) is a prominent technique for developing such methods for tropicamide.

A study focused on developing a stability-indicating method for tropicamide and the preservative benzalkonium chloride utilized stress studies under various conditions. researchgate.nettandfonline.com Tropicamide's stability was tested under acidic, alkaline, and oxidative stress.

Acidic Stress: Under acid stress with 0.1 M hydrochloric acid (HCl) at 70°C, approximately 10% of tropicamide degraded within 30 minutes. researchgate.nettandfonline.com

Alkaline Stress: Alkaline conditions, using 1 M sodium hydroxide (B78521) (NaOH) at 70°C, resulted in a more significant degradation of over 20% within the same timeframe. researchgate.nettandfonline.com Total degradation was observed with 2 M NaOH at room temperature. tandfonline.com

Oxidative Stress: Tropicamide demonstrated exceptional stability under oxidative stress. No degradation was observed even after 90 minutes of heating at 70°C in the presence of 30% hydrogen peroxide (H₂O₂). researchgate.nettandfonline.com

The HPLC method developed for this stability study employed a C18 column and a mobile phase consisting of methanol (B129727) and a 50 mM phosphate (B84403) buffer (pH 4; 30:70, v/v), with detection at 257 nm. nih.gov This method proved to be linear over a concentration range of 2 to 300 µg/ml, with a detection limit of 0.15 µg/ml. nih.gov The precision and accuracy of the method were found to be within 5% for both intra- and inter-day assays. nih.gov

Another study presented a high-performance liquid chromatography-diode array detection (HPLC-DAD) method for the determination of tropicamide and its primary impurity, apotropicamide. nih.gov This method is suitable for quality control during the manufacturing process of tropicamide. nih.gov

Capillary electrophoresis has also been employed for the enantioseparation of tropicamide isomers. One method utilized square wave amperometric detection and achieved baseline separation of the enantiomers in 16 minutes. nih.gov

Extractive Spectrophotometric Methods for Quantification

Extractive spectrophotometry offers a simple, sensitive, and cost-effective approach for the quantification of tropicamide in bulk and pharmaceutical formulations. sbmu.ac.irresearchgate.net These methods are based on the formation of ion-pair complexes between the basic nitrogen atom of the tropicamide molecule and an acidic dye. researchgate.netnih.gov The resulting colored complex is then extracted into an organic solvent and quantified by measuring its absorbance. sbmu.ac.irresearchgate.net

Several studies have detailed the use of different dyes for this purpose:

Bromocresol Green (BCG): A method involving the reaction of tropicamide with bromocresol green (BCG) at a pH of 3 forms a yellow ion-pair complex. sbmu.ac.irresearchgate.net This complex is extracted with chloroform and exhibits maximum absorbance (λmax) at 423 nm. sbmu.ac.irresearchgate.net The method is linear over a concentration range of 1.32-100.81 μg/ml. sbmu.ac.irresearchgate.net The complex is stable for up to two days. sbmu.ac.ir

Bromocresol Purple (BCP) and Methyl Orange (MO): Two other methods utilize bromocresol purple (BCP) and methyl orange (MO) in an acidic buffer solution. researchgate.netnih.govjyoungpharm.org The ion-pair complexes formed are extracted with chloroform and measured at 408 nm for BCP and 427 nm for MO. researchgate.netnih.govjyoungpharm.org Both methods obey Beer's law in the concentration range of 1.0-16 μg/ml. researchgate.netnih.govjyoungpharm.org Job's method of continuous variation confirmed a 1:1 stoichiometric ratio for these ion pairs. researchgate.netnih.gov

These extractive spectrophotometric methods have been successfully applied to the analysis of tropicamide in eye drop formulations without significant interference from common excipients. sbmu.ac.ir

Interactive Data Table: Comparison of Extractive Spectrophotometric Methods

| Reagent | pH | Solvent | λmax (nm) | Linearity Range (μg/ml) | Reference |

| Bromocresol Green | 3 | Chloroform | 423 | 1.32-100.81 | sbmu.ac.ir |

| Bromocresol Purple | Acidic Buffer | Chloroform | 408 | 1.0-16 | researchgate.netnih.gov |

| Methyl Orange | Acidic Buffer | Chloroform | 427 | 1.0-16 | researchgate.netnih.gov |

Derivative Spectrophotometric Methodologies

Derivative spectrophotometry is a valuable technique for enhancing the resolution of overlapping spectra and for the determination of compounds in the presence of interfering substances. sid.irbrieflands.com This method has been successfully applied to the analysis of tropicamide in pharmaceutical dosage forms, offering a simple and rapid alternative to classical spectrophotometry. sid.irresearchgate.net

A zero-crossing derivative spectrophotometric method has been developed for the determination of tropicamide in eye drops. sid.ir This method allows for the quantification of tropicamide without interference from excipients or the need for prior separation. sid.ir The measurements are carried out at specific wavelengths corresponding to the zero-crossing points of the derivative spectra.

Third-Derivative: The third-derivative spectrum is measured at a wavelength of 263.8 nm. sid.ir

Fourth-Derivative: The fourth-derivative spectrum is measured at a wavelength of 255.4 nm. sid.ir

The method demonstrated linearity in the concentration range of 10-100 mg/ml for tropicamide, with a limit of determination of 10 mg/ml. sid.ir

Another study developed a second-derivative spectrophotometric method for the estimation of tropicamide in the presence of the preservative chlorbutol. researchgate.net The amplitude of the second derivative spectrum was measured at 256 nm. This method was found to be linear in the range of 5-50 µg/mL. researchgate.net

Interactive Data Table: Derivative Spectrophotometric Methods for Tropicamide

| Derivative Order | Wavelength (nm) | Linearity Range | Application | Reference |

| Second | 256 | 5-50 µg/mL | With Chlorbutol | researchgate.net |

| Third | 263.8 | 10-100 mg/ml | In Eye Drops | sid.ir |

| Fourth | 255.4 | 10-100 mg/ml | In Eye Drops | sid.ir |

These derivative spectrophotometric methods provide simple, accurate, and cost-effective tools for the routine quality control analysis of tropicamide in pharmaceutical formulations. brieflands.com

Molecular Pharmacology and Receptor Interaction Mechanisms of S Tropicamide

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Affinity Profiling

(S)-Tropicamide, the active enantiomer of the anticholinergic drug tropicamide (B1683271), exerts its effects primarily through interaction with muscarinic acetylcholine receptors (mAChRs). patsnap.comdrugbank.com These receptors are members of the G protein-coupled receptor (GPCR) family and are integral to various physiological functions. jsmcentral.orguc.pt Understanding the selectivity and affinity of (S)-tropicamide for the five different muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile.

In Vitro Receptor Binding Studies using Expressed Receptors (e.g., CHO-K1 cells)

To precisely characterize the interaction of (S)-tropicamide with individual muscarinic receptor subtypes, researchers utilize in vitro binding assays with cloned human muscarinic receptors expressed in cell lines, such as Chinese Hamster Ovary (CHO-K1) cells. nih.gov This methodology allows for the study of ligand-receptor interactions in a controlled environment, free from the complexities of native tissues which often express multiple receptor subtypes.

Studies using these expressed receptor systems have demonstrated that tropicamide and its enantiomers can be evaluated for their antimuscarinic activity. nih.gov For instance, binding experiments have been conducted on human M1 and M4 muscarinic receptors expressed in CHO-K1 cells, as well as on M2 and M3 receptors from rat heart and submaxillary gland membranes, respectively. nih.gov Such studies are fundamental in determining the binding affinity (often represented as Ki, the inhibition constant) of (S)-tropicamide for each receptor subtype. One study reported an inhibitory constant (Ki) of 155 nM for tropicamide at the human M4 receptor. arvojournals.org

Comparative Receptor Affinity of (S)-Tropicamide and its Enantiomers

Tropicamide is a chiral compound, existing as (S)- and (R)-enantiomers. ijper.orgdissolutiontech.com It is well-established in pharmacology that enantiomers can exhibit different affinities for their biological targets, leading to variations in their pharmacological activity. gmch.gov.in

| Enantiomer | Receptor Subtype | Activity |

| (S)-Tropicamide | M1, M2, M3, M4 | Antagonist |

| (R)-Tropicamide | M1, M2, M3, M4 | Antagonist |

This table summarizes the general antagonist activity of tropicamide enantiomers at various muscarinic receptor subtypes based on available research.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation by (S)-Tropicamide

As a muscarinic antagonist, (S)-tropicamide modulates the signaling pathways associated with GPCRs. uc.ptnih.gov Muscarinic receptors are classified into two main groups based on the G-proteins they couple to. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades. jsmcentral.org In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. jsmcentral.orgarvojournals.org

Ligand-Receptor Dynamics and Allosteric Modulation Studies

The interaction between a ligand like (S)-tropicamide and its receptor is a dynamic process. While traditional pharmacology has focused on orthosteric ligands that bind to the same site as the endogenous agonist, there is growing interest in allosteric modulators. nih.gov These molecules bind to a different site on the receptor, known as an allosteric site, and can modify the receptor's affinity for or response to the orthosteric ligand. arvojournals.orgnih.gov

The development of subtype-specific allosteric modulators for muscarinic receptors is an active area of research, as it offers the potential for more targeted therapeutic interventions with fewer side effects. nih.gov While (S)-tropicamide is primarily considered an orthosteric antagonist, the study of allosteric modulation provides a broader context for understanding GPCR function. The structural diversity of allosteric sites compared to the highly conserved orthosteric sites allows for greater selectivity of compounds that bind to them. arvojournals.org

Mechanisms of Action on Specific Ocular Muscles at the Cellular Level

The primary clinical application of tropicamide is in ophthalmology, where it is used to dilate the pupil (mydriasis) and paralyze the ciliary muscle (cycloplegia). patsnap.compatsnap.com These effects are a direct result of its antagonist action on muscarinic receptors in specific ocular muscles. drugbank.compatsnap.com

The sphincter pupillae muscle, which is responsible for constricting the pupil, and the ciliary muscle, which controls lens accommodation for focusing, are both innervated by the parasympathetic nervous system and express muscarinic receptors, predominantly the M3 subtype. drugbank.com Acetylcholine released from parasympathetic nerves binds to these M3 receptors, causing the muscles to contract. patsnap.com

Pre Clinical Pharmacological Evaluation of S Tropicamide

In Vitro Functional Assays for Antimuscarinic Activity

The antimuscarinic activity of (S)-Tropicamide has been characterized through a series of in vitro functional assays on isolated smooth muscle and cardiac tissues. These studies have been instrumental in quantifying its potency as a muscarinic receptor antagonist.

Smooth Muscle Contractility Studies (e.g., Rabbit Vas Deferens, Guinea Pig Ileum)

In studies utilizing isolated rabbit vas deferens, (S)-Tropicamide demonstrated competitive antagonism at muscarinic receptors. The potency of its antagonist activity is expressed by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. For (S)-Tropicamide, the pA2 value in this tissue was determined to be 7.10.

Similarly, in the guinea pig ileum, another standard model for assessing antimuscarinic activity, (S)-Tropicamide exhibited a pA2 value of 7.91. These findings indicate a significant antagonistic effect on the muscarinic receptors mediating smooth muscle contraction in these tissues.

A study on the isolated rabbit iris sphincter also highlighted the stereoselectivity of tropicamide's antimuscarinic action. The (-)-isomer, corresponding to (S)-Tropicamide, was found to be significantly more potent than the (+)-isomer. The pA2 value for (-)-tropicamide in nonpigmented irides was 7.88, while the (+)-isomer had a pA2 of 6.18, indicating that the (S)-enantiomer is the primary contributor to the antimuscarinic effects of racemic tropicamide (B1683271) in this tissue.

Table 1: pA2 Values of (S)-Tropicamide in Smooth Muscle Tissues

| Tissue Preparation | pA2 Value |

|---|---|

| Rabbit Vas Deferens | 7.10 |

| Guinea Pig Ileum | 7.91 |

| Rabbit Iris Sphincter (nonpigmented) | 7.88 |

Cardiac Functional Assessment (e.g., Guinea Pig Heart Force)

The effect of (S)-Tropicamide on cardiac muscarinic receptors has been evaluated in isolated guinea pig heart preparations, specifically measuring the force of contraction. In this model, (S)-Tropicamide demonstrated antimuscarinic activity with a pA2 value of 7.21. This indicates its ability to antagonize the negative inotropic effects of muscarinic agonists on the heart.

Table 2: pA2 Value of (S)-Tropicamide in Cardiac Tissue

| Tissue Preparation | Parameter | pA2 Value |

|---|---|---|

| Guinea Pig Heart | Force of Contraction | 7.21 |

In Vitro Metabolism Studies and Biotransformation Pathways

Detailed in vitro metabolism studies focusing specifically on (S)-Tropicamide are not extensively reported in the available scientific literature. However, general principles of drug metabolism suggest that as a xenobiotic, tropicamide would undergo biotransformation primarily in the liver.

Hepatic Microsomal Metabolism Investigations

Investigations using hepatic microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily, are a standard method to elucidate the metabolic pathways of a compound. While specific studies detailing the microsomal metabolism of (S)-Tropicamide are not available, it is anticipated that it would undergo oxidative reactions typical for compounds with its chemical structure.

S9 Fraction Biotransformation Analyses

The S9 fraction, a supernatant from liver homogenate, contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways, including both Phase I and Phase II reactions. There is currently a lack of published studies that have specifically investigated the biotransformation of (S)-Tropicamide using the S9 fraction. Such studies would be valuable in identifying the full spectrum of metabolites formed.

Neuropharmacological Investigations in Animal Models

Modulation of Neurological Disorder Models (e.g., Rodent Models for Parkinsonian Tremor)

(S)-Tropicamide has been investigated for its potential therapeutic effects in central nervous system disorders, leveraging its activity as a muscarinic acetylcholine (B1216132) receptor antagonist with moderate selectivity for the M4 subtype. dntb.gov.ua In rodent models of Parkinson's disease, particularly models of parkinsonian tremor, (S)-Tropicamide has demonstrated significant efficacy.

Studies using the tremulous jaw movement model in rats, which mimics parkinsonian tremor, have shown that (S)-Tropicamide suppresses tremors induced by both the muscarinic agonist pilocarpine (B147212) and the dopamine (B1211576) D2 antagonist pimozide. arvojournals.org In comparative studies, (S)-Tropicamide showed similar potency to the nonselective muscarinic antagonist atropine (B194438) in suppressing pilocarpine-induced jaw movements but was more potent than atropine against pimozide-induced tremors. arvojournals.org Furthermore, systemic administration of tropicamide has been shown to alleviate motor deficits, such as akinesia and bradykinesia, in 6-hydroxydopamine (6-OHDA) lesioned mouse models of Parkinson's disease. These findings suggest that the M4 muscarinic receptor is a key target for mitigating motor impairment in Parkinson's disease. nih.govdrugbank.com

Impact on Cognitive and Behavioral Parameters in Animal Models (e.g., Fragile X Mouse Model)

The neuropharmacological effects of (S)-Tropicamide have also been explored in genetic models of neurodevelopmental disorders. In the Fmr1 knockout (Fmr1KO) mouse model of Fragile X syndrome, which exhibits overactive muscarinic acetylcholine receptor signaling, (S)-Tropicamide was used to probe the role of the M4 receptor in the disorder's behavioral phenotypes. researchgate.net

Treatment with (S)-Tropicamide resulted in the modulation of several behavioral parameters in both wild-type and Fmr1KO mice. In the marble-burying assay, a measure of repetitive and anxiety-related behavior, tropicamide decreased the number of marbles buried by both genotypes. researchgate.net In the open-field assay, it increased locomotor activity. researchgate.net Notably, in the passive avoidance assay, a test of learning and memory, lower doses of tropicamide improved performance, suggesting a positive impact on the acquisition phase of learning. researchgate.net Furthermore, tropicamide significantly reduced the incidence of audiogenic seizures, a key phenotype in Fmr1KO mice. researchgate.net These results indicate that pharmacological antagonism of the M4 receptor can modulate specific behavioral and neurological deficits in this animal model. researchgate.net

| Behavioral Assay | Observed Effect of Tropicamide Treatment |

|---|---|

| Marble-Burying | Decreased number of marbles buried in both WT and KO mice |

| Open Field | Increased activity in both WT and KO mice |

| Passive Avoidance (Learning & Memory) | Improved performance in both WT and KO mice at lower doses |

| Audiogenic Seizures | Significant decrease in the percentage of seizures in KO mice |

Interactions with Noradrenergic Systems in Animal Models

The primary mechanism of action of (S)-Tropicamide is as a non-selective muscarinic receptor antagonist, which results in the inhibition of the parasympathetic nervous system. drugbank.comnih.gov This antagonism allows for a functional predominance of the sympathetic nervous system. drugbank.comnih.gov In preclinical animal models, the interaction of (S)-Tropicamide with the noradrenergic system is primarily understood through this lens of indirect action rather than direct binding to adrenergic receptors.

Research in animal models, particularly in ophthalmological studies, has demonstrated a synergistic effect when Tropicamide is co-administered with alpha-adrenergic agonists. nih.govresearchgate.net For instance, in mice, the combination of Tropicamide and the α-adrenergic receptor agonist phenylephrine (B352888) is necessary to produce full and stable pupillary dilation (mydriasis), especially following procedures like intravitreal injections. nih.govresearchgate.net This suggests that while (S)-Tropicamide relaxes the circular muscles of the iris by blocking muscarinic receptors, the concurrent stimulation of the radial muscles by an adrenergic agonist leads to a more pronounced and sustained effect. nih.govnih.gov

While systemic absorption of topically applied Tropicamide has been observed in animal models, leading to effects in untreated contralateral eyes, specific studies detailing the direct interaction of (S)-Tropicamide with noradrenergic receptors or transporters are not extensively available in the current body of scientific literature. The functional outcomes observed are largely attributed to the well-established muscarinic blockade.

One area where the interplay between the cholinergic and noradrenergic systems is of interest is in the context of neurological disorders. For example, in rodent models of Parkinson's disease, anticholinergic agents are known to help restore the balance between the dopaminergic and cholinergic systems. nih.gov While this is a central effect, it underscores the complex interplay between different neurotransmitter systems that can be modulated by compounds like (S)-Tropicamide.

In guinea-pig prostatic stroma, the activation of presynaptic muscarinic receptors has been suggested to facilitate the release of noradrenaline. mdpi.com While this finding pertains to muscarinic agonists, it points to a potential site of interaction where a muscarinic antagonist like (S)-Tropicamide could theoretically modulate noradrenergic transmission. However, direct experimental evidence for this with (S)-Tropicamide is lacking.

The following table summarizes the key findings from animal studies regarding the functional interactions between Tropicamide and the noradrenergic system.

| Animal Model | Key Finding | Implication for Noradrenergic Interaction |

| Mice | Combination with phenylephrine (α-adrenergic agonist) is required for stable mydriasis. nih.govresearchgate.net | Demonstrates a functional synergy between muscarinic blockade by Tropicamide and adrenergic stimulation. |

| Guinea-pig | Muscarinic agonists may facilitate noradrenergic transmitter release in prostatic stroma. mdpi.com | Suggests a potential, though unconfirmed, modulatory role for muscarinic antagonists on noradrenaline release. |

It is important to note that there is a paucity of data from preclinical studies specifically investigating the binding affinity of (S)-Tropicamide to adrenergic receptors or its effects on norepinephrine (B1679862) transporters and release. The current understanding is predominantly based on the functional consequences of its potent anticholinergic activity.

Structure Activity Relationship Sar and Rational Design of S Tropicamide Derivatives

In Silico Modeling and Ligand-Receptor Docking Simulations for Compound Optimization

Computational methods are indispensable tools in the rational design of (S)-Tropicamide derivatives. nih.gov In silico techniques, such as molecular docking and ligand-receptor simulations, allow for the prediction of binding affinities and interaction modes between a ligand and its target receptor before undertaking complex synthesis. nih.govmdpi.com This predictive power accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success. nih.gov

For Tropicamide (B1683271) derivatives, the primary target is often the muscarinic acetylcholine (B1216132) M4 receptor (CHRM4), which is implicated in its mydriatic effects. researchgate.netresearchgate.net The process frequently begins with homology modeling to generate a three-dimensional structure of the target receptor if a crystal structure is unavailable. researchgate.net For instance, a model of the CHRM4 receptor can be generated using its homologous sequence, followed by energy minimization to ensure a stable and realistic conformation. researchgate.netresearchgate.net

Once a receptor model is established, molecular docking simulations are performed using software like AutoDock. researchgate.netresearchgate.net This involves placing the virtual structures of designed Tropicamide analogs into the predicted binding pocket of the receptor. researchgate.netresearchgate.net The software then calculates various energy parameters to estimate the stability of the ligand-receptor complex. researchgate.net Key metrics include binding energy and docked energy; lower energy values typically suggest a more stable and favorable interaction. researchgate.netresearchgate.net

In a study involving newly synthesized Tropicamide derivatives, researchers used AutoDock 4.0 to evaluate their potential as muscarinic antagonists. researchgate.net The binding pocket of the modeled receptor was identified, and docking parameters were set to guide the simulation. researchgate.net The results of these simulations, including binding and docked energies, were tabulated to compare the different analogs. researchgate.net This in silico evaluation identified specific derivatives, referred to as compounds 9 and 10 in the study, as the most promising ligands due to their minimum energy scores. researchgate.netresearchgate.net Such computational screening is a critical step in optimizing compound design before committing to resource-intensive preclinical synthesis and evaluation. mdpi.com

Rational Design Principles for Modulating Pharmacological Activity of (S)-Tropicamide Analogs

The rational design of (S)-Tropicamide analogs is guided by established structure-activity relationship (SAR) principles aimed at achieving a desired pharmacological profile, such as enhanced potency, receptor subtype selectivity, or modified duration of action. researchgate.netresearchgate.net The core principle is that minor structural modifications to a parent molecule can lead to significant changes in its interaction with a biological target. acs.org

A primary goal in the design of novel Tropicamide derivatives has been the development of potent muscarinic antagonists with a reduced duration of action compared to existing agents. researchgate.netresearchgate.net The design process involves modifying specific parts of the Tropicamide scaffold, which includes a tropic acid moiety, a pyridine (B92270) ring, and an ethylamine (B1201723) side chain. dovepress.comwikipedia.org The pyridine ring, in particular, is a common scaffold in many therapeutic agents and is a key area for modification. dovepress.comrsc.org

Design principles for modulating activity include:

Modification of the Amide Group: The nitrogen atom of the amide linkage and its substituents are critical for interaction with the receptor. Altering the N-alkyl substituent can influence both potency and receptor selectivity.

Substitution on the Pyridine Ring: The pyridine moiety is crucial for the antimuscarinic activity of Tropicamide. dovepress.com Introducing different functional groups at various positions on this ring can alter the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for different muscarinic receptor subtypes.

Alteration of the Tropic Acid Moiety: The hydroxyl group on the tropic acid portion of the molecule is important for forming hydrogen bonds within the receptor's binding site. Esterification or removal of this group significantly impacts activity. The phenyl group also offers a site for substitution to explore hydrophobic interactions within the binding pocket.

These design strategies are often informed by the results of in silico modeling, which can predict how a proposed structural change might affect receptor binding. uc.pt By combining computational predictions with synthetic chemistry and biological evaluation, researchers can rationally tune the pharmacodynamics of Tropicamide analogs to optimize their therapeutic potential. researchgate.netnih.gov

**6.3. Synthesis and Pre-clinical Evaluation of Novel (S)-Tropicamide Derivatives

The synthesis and subsequent preclinical evaluation of new (S)-Tropicamide derivatives are the ultimate tests of the rational design principles applied. This phase involves the chemical synthesis of the designed compounds, followed by in vitro and in vivo testing to confirm their pharmacological activity. nih.gov

One documented synthetic route involves reacting tropic acid to form an acetylated acid chloride (Scheme A). researchgate.netresearchgate.net In parallel, various amines are reacted to produce intermediate products (Scheme B). researchgate.netresearchgate.net A condensation reaction between the products of Scheme A and Scheme B yields the final Tropicamide derivatives. researchgate.netresearchgate.net The synthesized compounds are then purified and their structures confirmed using spectral methods like ¹H NMR and mass spectrometry. researchgate.net

Structural modifications to the (S)-Tropicamide molecule have a profound impact on its activity at muscarinic receptors. acs.org Tropicamide itself is known to be a non-selective muscarinic antagonist, though some studies suggest it has a preference for the M4 subtype. wikipedia.orgjneurosci.orgdrugbank.com The goal of many derivatization programs is to enhance this selectivity and potency. researchgate.net

The pyridine ring is a key component contributing to its pharmacological action. dovepress.comjchemrev.com Modifications to the N-ethyl-N-(pyridin-4-ylmethyl)propanamide backbone have been explored to create novel antagonists. researchgate.netresearchgate.net In one study, a series of derivatives were synthesized and evaluated in silico for their binding to the CHRM4 receptor. researchgate.net The docking scores provided a quantitative measure of how structural changes affected receptor interaction. researchgate.net

| Compound | Binding Energy (kcal/mol) | Docked Energy (kcal/mol) |

| 1 | -6.40 | -8.15 |

| 2 | -6.02 | -8.50 |

| 3 | -6.76 | -9.20 |

| 4 | -6.59 | -8.99 |

| 5 | -6.16 | -9.33 |

| 6 | -5.67 | -8.38 |

| 7 | -6.62 | -9.48 |

| 8 | -5.72 | -8.53 |

| 9 | -7.36 | -10.09 |

| 10 | -6.80 | -9.64 |

| This table is based on data from a study on novel Tropicamide derivatives, where lower energy values indicate stronger predicted binding to the muscarinic receptor. researchgate.net |

The results indicated that compounds 9 and 10 were the most potent ligands in this series, with the lowest binding and docked energies. researchgate.net This demonstrates that specific substitutions on the core structure can significantly enhance the predicted binding affinity for the target receptor. researchgate.net

The pharmacological activity of many chiral drugs, including muscarinic agents, is highly stereoselective, meaning that one enantiomer (a non-superimposable mirror image) is significantly more active than the other. nih.gov This is because biological receptors are themselves chiral, and thus interact differently with the different stereoisomers of a drug. researchgate.net

For tropane (B1204802) alkaloids, a class of compounds structurally related to Tropicamide, the (S)-isomer is typically the more potent form. nih.gov For example, (S)-(-)-hyoscyamine is estimated to be 30 to 300 times more potent than its (R)-(+)-isomer. nih.gov Atropine (B194438) itself is a racemic mixture (1:1) of (S)-hyoscyamine and (R)-hyoscyamine, with its pharmacological effects primarily attributed to the (S)-enantiomer. researchgate.netwikipedia.org This principle of stereoselectivity extends to synthetic derivatives as well. In studies of satropane, a novel tropane analog, the (S)-(-) isomer was found to be the active form responsible for its agonistic and intraocular pressure-lowering effects, while the R(+) isomer was inactive. researchgate.net

Given this established pattern, it is understood that the biological activity of Tropicamide resides in its (S)-enantiomer. The specific three-dimensional arrangement of the substituents around the chiral carbon is critical for proper alignment and binding within the muscarinic receptor. The design and synthesis of derivatives, therefore, focus on maintaining this stereochemically favored (S)-configuration to ensure pharmacological potency.

A key objective in the rational design of (S)-Tropicamide analogs is to control their duration of action. researchgate.netresearchgate.net For ophthalmic use, a shorter duration can be advantageous for routine diagnostic procedures, allowing for a quicker return to normal vision. researchgate.net Conversely, a longer duration might be desirable for certain therapeutic applications. nih.gov

Several strategies are employed to modify a drug's duration of action:

Metabolic Lability: One approach is to design "soft drugs," which are active compounds that undergo predictable metabolism to inactive forms. researchgate.net By introducing metabolically labile sites into the molecule, its clearance from the body can be accelerated, leading to a shorter duration of effect. The explicit goal of one research program on Tropicamide derivatives was to reduce their duration of action. researchgate.netresearchgate.net

Physicochemical Properties: The duration of action of topically applied ocular drugs can be influenced by their retention in the eye. nih.govmdpi.com This is affected by the drug's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be tuned through structural modification. For instance, the prolonged effect of atropine has been linked to its binding to ocular melanin (B1238610), which then acts as a depot for slow release. researchgate.net Modifying a derivative's affinity for melanin could therefore alter its residence time in the eye.

Formulation Design: While not a feature of the molecule itself, the formulation can significantly impact the duration of action. For example, incorporating the drug into particulate systems or viscosity-enhancing polymers can increase its retention time in the eye, prolonging its effect. nih.govmdpi.com

By considering these factors during the design phase, medicinal chemists can create novel (S)-Tropicamide derivatives with tailored pharmacokinetic profiles to meet specific clinical needs. researchgate.net

Future Directions and Emerging Research Areas for S Tropicamide

Development of Enantiomerically Pure Therapeutic Agents with Optimized Profiles

The commercial form of tropicamide (B1683271) is a racemic mixture, containing both the (S)- and (R)-enantiomers. However, the mydriatic and cycloplegic effects are primarily attributed to the (S)-enantiomer. The development of enantiomerically pure (S)-Tropicamide as a therapeutic agent is a significant area of future research. The goal is to create drugs with optimized profiles, featuring enhanced efficacy and a reduction in potential side effects associated with the less active (R)-enantiomer.

Strategies for developing new enantiomerically pure drugs include the "chiral switch," where the active enantiomer of an existing racemic drug is marketed as a new, improved product. mdpi.com Another approach involves stereoselective synthesis or chiral resolution of racemates to isolate the desired enantiomer. mdpi.com Research into the chiral resolution of tropicamide has been explored, utilizing agents like lactic acid to separate the enantiomers. google.com High-performance liquid chromatography (HPLC) methods using chiral mobile phase additives, such as hydroxypropyl-β-cyclodextrin, have also been developed to resolve the enantiomers of tropicamide. researchgate.net

The focus on enantiomeric purity is driven by the fact that different enantiomers can have distinct pharmacological and toxicological profiles. mdpi.com By isolating (S)-Tropicamide, researchers aim to develop a more potent and targeted therapeutic agent, potentially allowing for lower concentrations to be used, which could, in turn, minimize local and systemic side effects. touchophthalmology.com

Advanced Computational Chemistry Applications in Drug Discovery and Development

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery, offering a cost-effective and time-efficient way to design and evaluate new drug candidates. researchgate.net For (S)-Tropicamide, these in silico methods are crucial for understanding its interaction with muscarinic receptors and for designing novel derivatives with improved properties. researchgate.net

Researchers are using techniques like homology modeling and molecular docking to study the binding of tropicamide derivatives to muscarinic receptors, such as the M4 subtype, which is implicated in its mydriatic action. researchgate.net These studies help in predicting the binding affinity and orientation of new ligands within the receptor's binding pocket. researchgate.netresearchgate.net By analyzing these interactions, scientists can design new analogs of (S)-Tropicamide with potentially reduced duration of action or enhanced receptor selectivity. researchgate.net For instance, computational studies have been used to evaluate new tropicamide derivatives, identifying compounds with minimum binding energy that are considered promising ligands. researchgate.netresearchgate.net

Future applications will likely involve more sophisticated computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) simulations and advanced machine learning algorithms, to predict the pharmacokinetic and pharmacodynamic properties of new (S)-Tropicamide analogs with even greater accuracy.

Exploration of Novel Delivery Systems for Enhanced Ocular or Systemic Pharmacological Profiles

A major challenge in ocular therapeutics is the low bioavailability of drugs administered via conventional eye drops, with less than 5% of the drug typically reaching the target tissue due to factors like tear washout and the corneal barrier. nih.govmdpi.com Consequently, a significant area of research for (S)-Tropicamide is the development of novel drug delivery systems to enhance its ocular and potentially systemic pharmacological profiles.

Several advanced delivery platforms are under investigation:

Nanoparticles: Nanotechnology-based systems, including polymeric nanoparticles, nanomicelles, and nanosuspensions, offer sustained drug release and can be designed to have mucoadhesive properties to increase precorneal residence time. nih.govresearchgate.net For example, cubic liquid crystalline nanoparticles have been studied for the ocular delivery of tropicamide. researchgate.net

In Situ Gels: These are liquid formulations that transform into a gel upon instillation into the eye, triggered by ions or temperature. This increases the contact time of the drug with the ocular surface. mdpi.com A mucoadhesive, ion-activated in situ gelling system containing tropicamide and phenylephrine (B352888) has been shown to significantly increase the intensity and duration of mydriasis compared to conventional eye drops. mdpi.com

Liposomes: These lipid-based vesicles can encapsulate hydrophilic and lipophilic drugs, potentially improving their penetration through the corneal layers. researchgate.netnih.gov

Dendrimers: These highly branched, well-defined polymers can act as vehicles for drug delivery. Poly(amidoamine) dendrimers have been investigated as ophthalmic vehicles for tropicamide. nih.govijpsnonline.com

Ocular Inserts and Devices: Systems like Mydriasert®, an ethylcellulose tablet containing tropicamide and phenylephrine, are designed for sustained release. revistafarmaciahospitalaria.es Additionally, micro-array print (MAP) technology using devices like the Optejet aims to deliver precise, single-digit microliter volumes of medication, which is below the reflex tearing threshold, potentially increasing bioavailability. tandfonline.com

These novel systems aim to provide a more controlled and sustained release of (S)-Tropicamide, improving its therapeutic efficacy, reducing the frequency of administration, and minimizing systemic absorption and associated side effects. mdpi.comijpsnonline.com

Table 1: Comparison of Ocular Drug Delivery Systems for (S)-Tropicamide

| Delivery System | Mechanism of Action | Potential Advantages for (S)-Tropicamide |

|---|---|---|

| Conventional Eye Drops | Liquid solution instilled directly onto the eye. | Ease of administration, low production cost. revistafarmaciahospitalaria.es |

| Nanoparticles | Encapsulates drug in sub-micron sized particles, can be mucoadhesive. | Sustained release, low irritation, improved bioavailability. nih.gov |

| In Situ Gels | Liquid-to-gel transition upon instillation, increasing viscosity. | Prolonged precorneal residence time, reduced systemic absorption. mdpi.com |

| Liposomes | Lipid vesicles encapsulating the drug. | Enhanced penetration of amphipathic drugs through the cornea. nih.gov |

| Dendrimers | Branched polymers acting as drug carriers. | Controlled delivery, potential for targeted delivery. ijpsnonline.com |

| Ocular Inserts/Devices | Solid or semi-solid devices placed in the conjunctival sac or precision microdosing. | Sustained, controlled release over an extended period; precise dosing. revistafarmaciahospitalaria.estandfonline.com |

Elucidation of Broader Neurobiological Roles Beyond Ocular Applications

While tropicamide is well-established for its ophthalmic use, emerging research is exploring its effects on the central nervous system (CNS) and other neurobiological roles. Tropicamide is a non-selective muscarinic receptor antagonist, and these receptors are widely distributed throughout the body, including the brain. bausch.comdrugbank.com

Systemic absorption of tropicamide can lead to CNS disturbances, particularly in children. bausch.comdrugs.com However, this systemic action is also being investigated for potential therapeutic benefits. Research has suggested a role for tropicamide in managing symptoms of neurodegenerative diseases. For instance, one pilot study investigated the use of an oral dissolving film of tropicamide to reduce sialorrhea (excessive salivation) in patients with conditions like Parkinson's disease. drugbank.comnih.gov The rationale is that by blocking muscarinic receptors (specifically the M4 subtype) on salivary glands, tropicamide can decrease hypersalivation. drugbank.comnih.gov

Furthermore, there is interest in its potential to alleviate tremors associated with Parkinsonism. nih.gov The abuse of tropicamide for its euphoric and hallucinogenic properties also points to its significant central activity, which is thought to result from the blockade of cortical muscarinic receptors, leading to an overactivity of the adrenergic system. researchgate.netscielo.br Future research will focus on elucidating the specific mechanisms of (S)-Tropicamide within the CNS to potentially develop targeted therapies for neurological disorders while better understanding its psychoactive effects. nih.gov

Integration of Omics Technologies in Understanding Pharmacological Effects

The "omics" revolution—encompassing genomics, proteomics, metabolomics, and transcriptomics—offers powerful tools to gain a comprehensive understanding of a drug's pharmacological effects at a molecular level. For (S)-Tropicamide, these technologies can provide insights into individual variations in drug response, mechanisms of action, and potential new therapeutic targets.

Pharmacogenomics: This field studies how an individual's genetic makeup influences their response to drugs. Future research could identify genetic variants in muscarinic receptors, drug-metabolizing enzymes, or drug transporters that affect a patient's sensitivity to (S)-Tropicamide. This could help predict efficacy and the risk of adverse effects, paving the way for personalized medicine in ophthalmology.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis could be used to map the signaling pathways affected by (S)-Tropicamide's interaction with muscarinic receptors in ocular and neural tissues. This would provide a deeper understanding of its mechanism of action and could reveal novel protein targets.

Metabolomics: This is the study of small molecules, or metabolites, within cells, tissues, or biofluids. Metabolomic profiling of tear fluid or plasma after (S)-Tropicamide administration could identify biomarkers of drug exposure and response, as well as elucidate its metabolic pathways.

Integrating these omics technologies will be crucial for building a holistic picture of (S)-Tropicamide's pharmacology, moving beyond a single target to a systems-level understanding of its effects.

Addressing Challenges in Ocular Drug Delivery and Disposition Research

Despite advances, significant challenges remain in ocular drug delivery research that are relevant to (S)-Tropicamide. The eye's protective barriers—both static (like the layers of the cornea) and dynamic (like tear dilution and blood flow)—present formidable obstacles to achieving therapeutic drug concentrations at the target site. nih.govinnovareacademics.in

Future research must continue to address these fundamental challenges:

Overcoming Barriers: The cornea is a major barrier, with its outer lipophilic epithelium and inner hydrophilic stroma requiring drugs to have both properties to permeate effectively. nih.gov Research will focus on penetration enhancers and novel formulations that can navigate these layers more efficiently.

Improving Bioavailability: Conventional eye drops have very low bioavailability (often <5%). mdpi.cominnovareacademics.in The development of delivery systems that increase precorneal residence time and improve absorption is a primary goal. nih.gov

Understanding Disposition: More research is needed on the pharmacokinetics and disposition of topically applied drugs. This includes understanding how much of the drug is absorbed systemically through the conjunctiva and nasolacrimal duct, which is crucial for predicting and mitigating systemic side effects. nih.govinnovareacademics.in

Preclinical to Clinical Translation: A significant hurdle is translating promising results from in vitro and animal models to clinical success in humans. Developing more predictive preclinical models that better mimic the human eye's environment is essential for future progress.

Addressing these challenges through continued innovation in formulation science, bioengineering, and pharmacokinetic modeling will be key to unlocking the full therapeutic potential of (S)-Tropicamide and other ophthalmic drugs.

Q & A

Q. What are the key pharmacological properties of (S)-Tropicamide that influence its experimental design in ophthalmic studies?

(S)-Tropicamide is a chiral anticholinergic agent primarily used for mydriasis and cycloplegia. Its stereospecificity impacts receptor binding affinity, requiring enantiomer-specific analysis (e.g., chiral chromatography) to distinguish (S)- from (R)-tropicamide . Key considerations include:

- Receptor selectivity : Assess muscarinic receptor subtypes (M1-M5) using competitive binding assays with radiolabeled ligands .

- Duration of action : Design time-course experiments to measure cycloplegic effects (onset: 15–30 min; duration: 4–6 hrs) using pupillometry in animal models .

- Solubility and formulation : Optimize pH (6.0–7.5) to enhance ocular penetration, noting its logP value (1.5) and hydrogen-bonding capacity (1 donor, 3 acceptors) .

Q. How do the physicochemical properties of (S)-Tropicamide guide its stability testing in laboratory settings?

Stability studies must account for:

- Hydrolysis sensitivity : Monitor degradation under acidic/alkaline conditions via HPLC-UV, given its ester functional group .

- Photostability : Store samples in amber vials due to susceptibility to UV-induced degradation .

- Thermal stability : Conduct accelerated stability testing at 40°C/75% RH for 6 months, referencing ICH guidelines .

Q. What safety protocols are critical when handling (S)-Tropicamide in preclinical research?

Follow OSHA HCS standards:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (GHS07: skin irritation, H315/H317) .

- Waste disposal : Neutralize residues with 10% sodium bicarbonate before incineration .

- Emergency measures : For accidental ingestion, administer activated charcoal (1 g/kg) and monitor for anticholinergic toxicity (tachycardia, delirium) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on (S)-Tropicamide’s abuse potential and neuropharmacological effects?

Conflicting reports on intravenous misuse (e.g., opioid-addicted populations in Europe) require:

- Multidisciplinary analysis : Combine behavioral assays (e.g., conditioned place preference in rodents) with pharmacokinetic profiling (plasma half-life: 2–4 hrs) .

- Psychosocial data integration : Use semi-structured interviews to correlate self-reported addiction patterns with biomarker validation (e.g., serum tropicamide levels) .

- Ethical frameworks : Adhere to institutional review board (IRB) protocols for human participant studies, ensuring informed consent and data anonymization .

Q. What methodological strategies optimize enantiomeric purity in (S)-Tropicamide synthesis?

To minimize racemization:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for >98% enantiomeric excess .

- Analytical validation : Employ polarimetry and circular dichroism (CD) spectroscopy to confirm stereochemical integrity .

- Scale-up challenges : Evaluate solvent polarity effects on crystallization (e.g., ethanol vs. acetonitrile) to prevent polymorphic transitions .

Q. How can researchers design reproducible experiments to study (S)-Tropicamide’s off-target effects on CNS receptors?

- In vitro models : Use SH-SY5Y neuroblastoma cells for M3/M4 receptor activation studies via calcium imaging .

- Computational docking : Predict off-target binding using Schrödinger’s Glide with homology models of adrenergic/dopaminergic receptors .

- Data transparency : Publish raw electrophysiology datasets (e.g., Clampfit files) to enable meta-analyses .

Methodological Recommendations

- Literature review : Use SciFinder and Reaxys for stereochemical data, prioritizing peer-reviewed journals over non-curated databases .

- Data presentation : Format tables in Word with Roman numerals and footnotes (e.g., superscript letters) per Pharmaceutical Research guidelines .

- Reproducibility : Archive NMR spectra (Bruker TopSpin format) and synthetic protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.